(3Z)-3-[(3-METHOXY-4-METHYLPHENYL)METHYLIDENE]-5-(4-METHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE
Overview
Description
(3Z)-3-[(3-METHOXY-4-METHYLPHENYL)METHYLIDENE]-5-(4-METHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE is a complex organic compound characterized by its unique structure, which includes a dihydrofuranone ring and methoxy and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(3-METHOXY-4-METHYLPHENYL)METHYLIDENE]-5-(4-METHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE typically involves the condensation of appropriate aldehydes and ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydrofuranone ring. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques, such as flow chemistry, may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(3-METHOXY-4-METHYLPHENYL)METHYLIDENE]-5-(4-METHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3Z)-3-[(3-METHOXY-4-METHYLPHENYL)METHYLIDENE]-5-(4-METHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3-METHOXY-4-METHYLPHENYL)METHYLIDENE]-5-(4-METHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydrofuranone derivatives with different substituents. Examples include:
- (3Z)-3-[(3-METHOXY-4-METHYLPHENYL)METHYLIDENE]-5-(4-CHLOROPHENYL)-2,3-DIHYDROFURAN-2-ONE
- (3Z)-3-[(3-METHOXY-4-METHYLPHENYL)METHYLIDENE]-5-(4-FLUOROPHENYL)-2,3-DIHYDROFURAN-2-ONE
Uniqueness
The uniqueness of (3Z)-3-[(3-METHOXY-4-METHYLPHENYL)METHYLIDENE]-5-(4-METHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications and research studies.
Properties
IUPAC Name |
(3Z)-3-[(3-methoxy-4-methylphenyl)methylidene]-5-(4-methylphenyl)furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13-4-8-16(9-5-13)19-12-17(20(21)23-19)10-15-7-6-14(2)18(11-15)22-3/h4-12H,1-3H3/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPYZJMZEZOQIW-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)C)OC)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)C)OC)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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